5-methoxy-1-methyl-3-(prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
5-methoxy-1-methyl-3-prop-2-ynylpyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-4-7-15-11(16)9-8(18-3)5-6-13-10(9)14(2)12(15)17/h1,5-6H,7H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYXASZIKDXFJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)CC#C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Methoxy-1-methyl-3-(prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a compound that belongs to the pyrido[2,3-d]pyrimidine family. This class of compounds has garnered attention due to their diverse biological activities, particularly as potential therapeutic agents. This article aims to provide a comprehensive overview of the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 259.26 g/mol. The structure features a pyrido[2,3-d]pyrimidine core, which is known for its ability to interact with various biological targets.
Pyrido[2,3-d]pyrimidines have been reported to exhibit a wide range of biological activities:
- Antitumor Activity : Compounds in this class have shown significant inhibitory effects on various cancer cell lines. For instance, studies have demonstrated that certain pyrido[2,3-d]pyrimidines act as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. This inhibition can lead to reduced tumor growth and proliferation .
- Kinase Inhibition : Pyrido[2,3-d]pyrimidines are also recognized as potent inhibitors of several kinases involved in cancer signaling pathways. For example, some derivatives have been identified as selective inhibitors of epidermal growth factor receptor (EGFR) kinases with IC50 values in the nanomolar range .
- Antimicrobial Properties : Research has indicated that these compounds possess antimicrobial activity against various pathogens by targeting specific enzymes or metabolic pathways essential for bacterial survival .
Biological Activity Data
The following table summarizes key biological activities associated with this compound and related compounds:
| Activity | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| DHFR Inhibition | Dihydrofolate reductase | 0.172 | |
| EGFR Kinase Inhibition | Epidermal growth factor receptor | 0.013 | |
| Antimicrobial Activity | Various bacterial strains | Varies |
Case Studies and Research Findings
Several studies highlight the efficacy and potential applications of pyrido[2,3-d]pyrimidines:
- In Vitro Studies : A study conducted on a series of pyrido[2,3-d]pyrimidines demonstrated their ability to inhibit DHFR selectively over human DHFR (hDHFR), suggesting potential for reduced side effects in therapeutic applications .
- Molecular Modeling : Molecular docking studies have illustrated how these compounds interact with target enzymes at the molecular level. For instance, the binding affinity and selectivity for pathogen-specific DHFR were enhanced by structural modifications that improved hydrophobic interactions .
- Therapeutic Applications : The promising results from preclinical studies indicate that compounds like this compound could be developed into effective treatments for various cancers and infectious diseases due to their targeted action and favorable pharmacological profiles .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
Pyrido[2,3-d]pyrimidine derivatives vary in substituents, which critically affect their bioactivity and physicochemical properties. Below is a comparative analysis of key analogs:
*Calculated molecular weight based on formula C₁₂H₁₁N₃O₃.
Key Observations:
- Substituent Effects: The target compound’s propargyl group distinguishes it from analogs like 6a (hydroxybenzoyl) and 5-(2-chlorophenyl)-1-methyl derivatives.
- Electronic Properties : The HOMO-LUMO gap in 6a (3.93 eV) is narrower than flumioxazin’s LUMO energy (4.10 eV), indicating higher electron-accepting capacity in the latter, which correlates with herbicidal activity . The target compound’s methoxy group may lower LUMO energy, enhancing reactivity with biological targets.
Q & A
Q. What are the optimal synthetic routes for 5-methoxy-1-methyl-3-(prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione?
Methodological Answer: The synthesis of pyrido[2,3-d]pyrimidine derivatives typically involves cyclocondensation reactions. For example, pyrido[2,3-d]pyrimidine scaffolds can be synthesized via reactions between 5-cyano-1,3-dimethyluracil and ketones (e.g., acetone or butanone) under basic conditions, yielding moderate to low yields . Propargylation at the N3 position may be achieved using propargyl bromide under phase-transfer catalysis. Key steps include:
Q. How can NMR spectroscopy be utilized to confirm the structure of this compound?
Methodological Answer: 1H NMR is critical for verifying substituent positions. For pyrido[2,3-d]pyrimidine derivatives:
Q. Table 1: Expected 1H NMR Chemical Shifts
| Proton Group | Chemical Shift (ppm) | Reference |
|---|---|---|
| 1-Methyl (N1) | ~3.5 (s) | |
| 5-Methoxy (OCH₃) | ~3.8 (s) | |
| Propargyl (CH₂-C≡CH) | ~2.5 (t), ~4.2 (d) | |
| Pyridine/propargyl protons | 6.5–8.5 (m) |
Advanced Research Questions
Q. What crystallographic challenges arise in determining the X-ray structure of this compound, and how can SHELX software address them?
Methodological Answer: Pyrido[2,3-d]pyrimidines often form twinned crystals or exhibit disorder due to flexible substituents (e.g., propargyl groups). SHELXTL/SHELXL is widely used for:
Q. How do substituents (e.g., methoxy vs. propargyl) influence the compound’s thermal stability?
Methodological Answer: Thermogravimetric analysis (TGA) reveals decomposition patterns:
- Methoxy groups : Increase thermal stability due to electron-donating effects (decomposition >250°C) .
- Propargyl groups : Lower stability (~200°C) due to alkyne reactivity .
Experimental Design : - Perform TGA under N₂ at 10°C/min.
- Compare with analogues (e.g., 5-methyl derivatives) .
Q. How can contradictory NMR/X-ray data be resolved for this compound?
Methodological Answer: Discrepancies between NMR (solution) and X-ray (solid-state) data may arise from:
Q. Table 2: Data Contradiction Analysis Workflow
| Step | Action | Tool/Technique |
|---|---|---|
| 1 | Verify crystallographic model | SHELXL refinement |
| 2 | Compare NMR solvent vs. X-ray | DMSO-d6 vs. X-ray solvent |
| 3 | Assess dynamic effects | VT-NMR |
Q. What strategies optimize antimicrobial activity in pyrido[2,3-d]pyrimidine derivatives?
Methodological Answer: Structure-activity relationship (SAR) studies suggest:
- Propargyl groups : Enhance membrane penetration via hydrophobic interactions .
- Methoxy substituents : Improve solubility and bioavailability .
Screening Protocol : - Use MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Compare with control compounds (e.g., ciprofloxacin) .
Q. What mechanistic insights explain low yields in propargylation reactions?
Methodological Answer: Low yields (~30%) may result from:
Q. How does the propargyl group affect π-π stacking in crystallographic packing?
Methodological Answer: Propargyl substituents disrupt stacking due to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
